N-(2-chlorobenzyl)-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

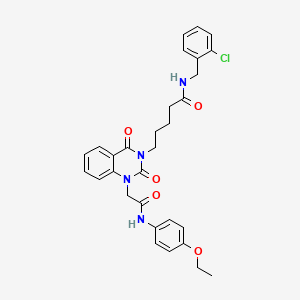

The compound N-(2-chlorobenzyl)-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide features a quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) substituted with:

- A pentanamide chain at position 3 of the quinazolinone.

- A 2-chlorobenzyl group linked via the pentanamide’s terminal amine.

- A 4-ethoxyphenylamino-oxoethyl side chain at position 1 of the quinazolinone.

The 4-ethoxyphenyl group may enhance lipophilicity and metabolic stability compared to other substituents, while the pentanamide linker could influence membrane permeability and target binding .

Properties

Molecular Formula |

C30H31ClN4O5 |

|---|---|

Molecular Weight |

563.0 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C30H31ClN4O5/c1-2-40-23-16-14-22(15-17-23)33-28(37)20-35-26-12-6-4-10-24(26)29(38)34(30(35)39)18-8-7-13-27(36)32-19-21-9-3-5-11-25(21)31/h3-6,9-12,14-17H,2,7-8,13,18-20H2,1H3,(H,32,36)(H,33,37) |

InChI Key |

AEXVKSNUBBADNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Acylative Cyclization via Anthranilic Acid Derivatives

A widely adopted method involves acylation of anthranilic acid with chloroacetyl chloride, followed by thermal cyclization. In this route, anthranilic acid reacts with chloroacetyl chloride in acetic anhydride under reflux to form 2-chloromethyl-4H-benzo[d]oxazin-4-one. Subsequent treatment with ammonia or primary amines induces ring expansion, yielding 3-substituted quinazolin-4(3H)-ones. For the target compound, this step would introduce the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety.

Key Reaction Conditions

One-Pot Three-Component Condensation

An alternative method employs isatoic anhydride, aldehydes, and urea in a one-pot reaction catalyzed by sulfonic acid-functionalized mesoporous silica (SBA-Pr-SO3H). This approach streamlines quinazolinone formation by condensing isatoic anhydride with 4-ethoxybenzaldehyde (to introduce the ethoxyphenyl group) and urea under solvent-free conditions at 115°C. The method achieves yields of 85–90% within 30–45 minutes, significantly reducing reaction time compared to traditional routes.

Functionalization of the Quinazolinone Core

After constructing the quinazolinone scaffold, the next steps involve introducing the 2-chlorobenzyl, pentanamide, and ethoxyphenylamino-oxoethyl substituents.

Introduction of the 2-Chlorobenzyl Group

The 2-chlorobenzyl moiety is introduced via nucleophilic substitution at the N3 position of the quinazolinone. Reacting 3-aminoquinazolin-4(3H)-one with 2-chlorobenzyl chloride in dimethylformamide (DMF) at 80°C for 6–8 hours achieves this step. Potassium carbonate acts as a base to deprotonate the amine, facilitating alkylation.

Optimized Parameters

Attachment of the Pentanamide Side Chain

The pentanamide chain is incorporated through a coupling reaction between 5-aminopentanoic acid and the quinazolinone’s secondary amine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane (DCM) facilitates amide bond formation. The reaction proceeds at room temperature for 12–16 hours, yielding the intermediate 5-(quinazolin-3-yl)pentanamide.

Ethoxyphenylamino-Oxoethyl Substituent Addition

The final functionalization involves conjugating 2-((4-ethoxyphenyl)amino)-2-oxoethyl to the quinazolinone’s C1 position. This is achieved through a Michael addition using ethyl glyoxylate and 4-ethoxyaniline in ethanol under acidic conditions (pH 4–5). The reaction mixture is stirred at 50°C for 5 hours, followed by hydrolysis of the ester group to yield the oxoethylamine derivative.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and catalytic systems enhance efficiency:

Continuous Flow Synthesis

A two-stage continuous flow system is employed:

-

Stage 1 : Quinazolinone core synthesis in a packed-bed reactor using SBA-Pr-SO3H catalyst.

-

Stage 2 : Functionalization in a microreactor with precise temperature control (±1°C) to minimize side reactions.

Advantages

Analytical Validation and Characterization

Critical quality control steps include:

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acylative Cyclization | 60–75 | 8–12 hours | Moderate | High |

| Multi-Component | 85–90 | 0.5–1 hour | High | Moderate |

| Continuous Flow | 90–95 | 2–3 hours | Very High | Low |

The multi-component condensation method offers the best balance of yield and speed, while continuous flow systems excel in scalability.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-(2-chlorobenzyl)-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its biological activity makes it a candidate for studying various biochemical pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural Comparison of Quinazolinone Derivatives

Key Observations:

Quinazolinone vs. Other Cores: The target compound’s quinazolinone core distinguishes it from quinoline () or triazole-based analogs (). Quinazolinones are associated with kinase inhibition and anti-inflammatory activity, while quinolines often target neurotransmitter receptors .

Substituent Effects :

- The 4-ethoxyphenyl group in the target compound may confer better metabolic stability than the 2-methoxybenzyl group in ’s analog, as ethoxy groups resist oxidative degradation more effectively.

- The pentanamide linker (5 carbons) in the target compound likely improves flexibility and binding compared to the shorter butanamide chain in ’s analog .

Key Observations:

- The target compound’s synthesis likely involves carbodiimide-mediated amidation (e.g., EDC/HOBt), similar to methods in and for acylating amines .

- Unlike ’s piperazine-quinoline hybrids, which require nucleophilic aromatic substitution (SNAr), the target compound’s synthesis focuses on functionalizing preformed quinazolinone cores .

Pharmacological and Physicochemical Properties

The 2-chlorobenzyl moiety may improve target affinity through hydrophobic interactions, as seen in chlorinated analogs in and .

Enzyme Inhibition Potential: Quinazolinones with electron-withdrawing groups (e.g., bromo in ) exhibit stronger enzyme inhibition than those with electron-donating groups (e.g., ethoxy in the target compound). However, the ethoxy group’s balance of hydrophobicity and steric effects may optimize selectivity .

Biological Activity

N-(2-chlorobenzyl)-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Its structure includes multiple functional groups such as amides and dioxo groups, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C26H28ClN4O3

- Molecular Weight : Approximately 499.0 g/mol

Structural Features

The compound features a quinazolinone core, which is often associated with various biological activities. The presence of the 2-chlorobenzyl and 4-ethoxyphenyl groups enhances its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Quinazolinone Core | Bicyclic structure known for medicinal properties |

| 2-Chlorobenzyl Group | Potentially increases lipophilicity and receptor binding |

| 4-Ethoxyphenyl Group | May enhance bioactivity through electronic effects |

This compound potentially interacts with various biological targets, including enzymes and receptors involved in disease pathways. The compound's unique structural features allow it to modulate biological functions effectively.

Pharmacological Effects

Research indicates that compounds with a quinazolinone core can exhibit significant pharmacological effects, particularly in the treatment of cancer and inflammatory conditions. The compound may act through:

- Enzyme Inhibition : Targeting specific enzymes involved in tumor progression or inflammation.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

-

Antitumor Activity : Research has shown that similar quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural modifications led to IC50 values indicating significant growth inhibition in cancer cells .

Compound IC50 (µM) Cell Line Compound A 0.22 A431 Compound B 0.34 HT29 N-(Chlorobenzyl Compound) TBD TBD - Anti-inflammatory Properties : Other studies suggest that derivatives of quinazolinones can reduce inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

- Antimicrobial Activity : Some related compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the quinazolinone core significantly influence biological activity. For example:

- The introduction of electron-withdrawing or donating groups can enhance or diminish pharmacological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

Coupling of quinazoline-dione intermediates with chloroacetyl chloride derivatives under controlled pH (e.g., using triethylamine as a base in dioxane) .

Amide bond formation between the pentanamide chain and 2-chlorobenzyl group, requiring anhydrous conditions and catalysts like DMF .

- Critical Parameters : Temperature (20–25°C for chloroacetyl chloride reactions), solvent polarity (ethanol-DMF for recrystallization), and reaction time (monitored via TLC/HPLC) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify tautomeric forms (amine/imine) via NH proton signals (e.g., δ 13.30 ppm for amidic NH, δ 11.20–10.10 ppm for amine/imine NH) .

- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What challenges arise during purification, and what solvent systems are recommended?

- Methodological Answer :

- Challenges : Low solubility in polar solvents due to the hydrophobic 2-chlorobenzyl group; tautomerism complicating crystallization .

- Solutions :

- Recrystallization from ethanol-DMF (4:1) to isolate pure amine or imine forms .

- Gradient column chromatography (silica gel, hexane/ethyl acetate to dichloromethane/methanol) for intermediates .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s structure-activity relationship (SAR) for anticancer activity?

- Methodological Answer :

- Functional Group Modifications : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to test cytotoxicity changes .

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC50 values with structural analogs .

- Key Metrics : LogP (lipophilicity), hydrogen-bonding capacity (calculated via Molinspiration), and steric effects (molecular docking) .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- In Vitro :

- Caco-2 cell monolayers for intestinal permeability .

- Microsomal stability assays (rat liver microsomes) to assess metabolic degradation .

- In Vivo :

- Rodent models for bioavailability studies (oral vs. intravenous administration) .

- Toxicogenomics : RNA sequencing to identify off-target gene expression .

Q. How can computational methods predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2’s active site (PDB: 5KIR). Prioritize residues Arg120 and Tyr355 for hydrogen bonding .

- Validation : Compare docking scores with known COX-2 inhibitors (e.g., Celecoxib) and validate via in vitro enzyme inhibition assays .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly tautomer formation?

- Methodological Answer :

- pH Control : Use buffered conditions (pH 7–8) to stabilize the amine form .

- Catalysts : Add Lewis acids (e.g., ZnCl2) to direct imine-to-amine conversion .

- Process Monitoring : Real-time FTIR to track tautomer ratios during synthesis .

Q. How should researchers reconcile conflicting data on quinazoline derivatives’ antimicrobial activity?

- Methodological Answer :

- Meta-Analysis : Compare MIC values across studies, normalizing for variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

- Structural Benchmarking : Use analogs from ’s table (e.g., oxadiazole vs. thiazole derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.